PF-04620110

Catalog No.
S539111
CAS No.
1109276-89-2
M.F
C21H24N4O4
M. Wt
396.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-04620110

CAS Number

1109276-89-2

Product Name

PF-04620110

IUPAC Name

2-[4-[4-(4-amino-5-oxo-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-6-yl)phenyl]cyclohexyl]acetic acid

Molecular Formula

C21H24N4O4

Molecular Weight

396.4 g/mol

InChI

InChI=1S/C21H24N4O4/c22-19-18-20(24-12-23-19)29-10-9-25(21(18)28)16-7-5-15(6-8-16)14-3-1-13(2-4-14)11-17(26)27/h5-8,12-14H,1-4,9-11H2,(H,26,27)(H2,22,23,24)

InChI Key

GEVVQZHMFVFGLN-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

PF-04620110; PF 04620110; PF04620110. PF-4620110; PF 4620110; PF4620110.

Canonical SMILES

C1CC(CCC1CC(=O)O)C2=CC=C(C=C2)N3CCOC4=NC=NC(=C4C3=O)N

The exact mass of the compound PF-04620110 is 396.1798 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PF-04620110 (CAS: 1109276-89-2) is a potent, selective, and orally bioavailable inhibitor of diacylglycerol O-acyltransferase 1 (DGAT-1) with an IC50 of 19 nM. Engineered to overcome the liabilities of early-generation DGAT-1 inhibitors, PF-04620110 features a pyrimidooxazepinone core that eliminates the phototoxicity and reactive acyl glucuronide formation commonly associated with earlier pyrimidinooxazine-based compounds [1]. It exhibits >1000-fold selectivity for DGAT-1 over DGAT-2 and maintains excellent pharmacokinetic properties, including 100% oral bioavailability in rodents . These quantified attributes make it a highly reliable procurement choice for rigorous, long-term in vivo studies targeting lipid droplet formation, metabolic disorders, and tumor microenvironment regulation.

Substituting PF-04620110 with earlier-generation DGAT-1 inhibitors, such as T863 or generic pyrimidinooxazine derivatives, introduces severe confounding variables in preclinical models. First-generation compounds often exhibit substantial light absorption at wavelengths >290 nm, leading to solution instability and in vivo phototoxicity [1]. Furthermore, many generic carboxylic acid-containing inhibitors rapidly metabolize into reactive acyl glucuronides that undergo O-acyl rearrangement, forming covalent protein adducts that trigger idiosyncratic hepatotoxicity and elevated transaminases [2]. PF-04620110 was specifically designed with a pyrimidooxazepinone core to bypass these liabilities, ensuring that observed phenotypic changes—such as triglyceride reduction or tumor suppression—are driven solely by DGAT-1 inhibition rather than off-target toxicity or photochemical degradation [3].

Elimination of Phototoxicity and Solution Instability

Early pyrimidinooxazine-based DGAT-1 inhibitors exhibit strong UV absorption, leading to phototoxicity and degradation during handling and assay execution. By replacing the core with a pyrimidooxazepinone scaffold, PF-04620110 eliminates this liability [1].

Evidence DimensionMolar extinction coefficient and photostability
Target Compound DataPF-04620110 exhibits low light absorption >290 nm and is photostable.
Comparator Or BaselineFirst-generation pyrimidinooxazine analog (Compound 1) exhibits a molar extinction coefficient of 7693 at 320 nm, causing solid and solution phase instability.
Quantified DifferenceComplete elimination of the highly UV-absorptive arylimino chromophore.
ConditionsSolution and solid-phase UV absorption screening (>290 nm).

Ensures compound integrity during standard laboratory handling and prevents confounding phototoxic side effects in in vivo models.

Pharmacokinetic Superiority and Oral Bioavailability

Achieving consistent systemic exposure is a major hurdle for lipophilic DGAT-1 inhibitors. While early comparator compounds like BAY-744113 suffer from high lipophilicity (cLogP = 6.63) and poor oral uptake, PF-04620110 was optimized for excellent pharmacokinetic parameters, achieving complete oral absorption in rodent models [1].

Evidence DimensionOral bioavailability and clearance
Target Compound Data100% oral bioavailability in rats; clearance of 6.7 mL/min/kg.
Comparator Or BaselineBAY-744113 exhibits a high cLogP of 6.63, leading to poor oral bioavailability.
Quantified Difference100% oral bioavailability vs. poor/variable uptake for high-cLogP comparators.
ConditionsIn vivo pharmacokinetic profiling in rat models.

Enables reliable, reproducible once-daily oral dosing without the need for complex, artifact-inducing formulation vehicles.

Isoform Selectivity for DGAT-1 over DGAT-2

Decoupling the roles of DGAT-1 and DGAT-2 in triglyceride synthesis requires highly selective pharmacological tools. Unlike broad-spectrum lipid inhibitors such as Xanthohumol, PF-04620110 provides extreme selectivity for DGAT-1, ensuring precise target engagement.

Evidence DimensionEnzymatic IC50 Selectivity
Target Compound DataDGAT-1 IC50 = 19 nM; >1000-fold selectivity over DGAT-2.
Comparator Or BaselineXanthohumol inhibits both DGAT-1 and DGAT-2 with an IC50 of ~40 µM.
Quantified Difference>1000-fold selectivity for DGAT-1 vs. non-selective dual inhibition.
ConditionsRecombinant human DGAT-1 and DGAT-2 enzymatic assays.

Critical for procurement in oncology and metabolic research where distinguishing the specific contribution of DGAT-1 to lipid droplet formation is required.

Avoidance of Reactive Acyl Glucuronide Adducts

Carboxylic acid-bearing drugs often form reactive acyl glucuronides that covalently bind to liver proteins. PF-04620110 was structurally validated to form highly stable glucuronides that resist the O-acyl rearrangement responsible for protein adduction, unlike earlier pipeline failures that caused elevated liver enzymes [1].

Evidence DimensionAcyl glucuronide stability and protein adduction risk
Target Compound DataForms a stable acyl glucuronide with low risk of covalent protein binding.
Comparator Or BaselineGeneric carboxylic acid DGAT-1 inhibitors undergo rapid O-acyl rearrangement leading to idiosyncratic hepatotoxicity.
Quantified DifferenceNegligible reactive metabolite formation compared to hepatotoxic precursors.
ConditionsIn vitro hepatocyte and activated microsome stability assays.

Prevents false-positive toxicity signals in chronic in vivo efficacy studies, reducing the risk of late-stage experimental failure.

Chronic Dosing in Diet-Induced Obesity (DIO) Models

Supported by its 100% oral bioavailability and lack of reactive acyl glucuronide hepatotoxicity, PF-04620110 is a highly reliable choice for chronic dosing in diet-induced obesity (DIO) and insulin resistance models, avoiding the formulation and toxicity artifacts of earlier inhibitors [1].

Lipid Droplet Regulation in Cancer Immunotherapy

Its high DGAT-1 selectivity and in vivo stability make it ideal for oncology studies investigating lipid droplet regulation, particularly in combination with anti-PD-1 therapies to induce ferroptosis in melanoma and breast cancer models [2].

Macrophage-Based Immunological Assays

PF-04620110 is highly suited for in vitro immunological assays, where it selectively suppresses fatty acid-induced NLRP3 inflammasome activation without off-target effects on NLRC4 or AIM2 pathways, relying on its precise nanomolar target engagement [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

396.17975526 Da

Monoisotopic Mass

396.17975526 Da

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

CQ4M18RLJW

Dates

Last modified: 08-15-2023
1: Dow RL, Andrews MP, Li JC, Michael Gibbs E, Guzman-Perez A, Laperle JL, Li Q, Mather D, Munchhof MJ, Niosi M, Patel L, Perreault C, Tapley S, Zavadoski WJ. Defining the key pharmacophore elements of PF-04620110: discovery of a potent, orally-active, neutral DGAT-1 inhibitor. Bioorg Med Chem. 2013 Sep 1;21(17):5081-97. doi: 10.1016/j.bmc.2013.06.045. Epub 2013 Jul 1. PubMed PMID: 23871442.
2: Maciejewski BS, LaPerle JL, Chen D, Ghosh A, Zavadoski WJ, McDonald TS, Manion TB, Mather D, Patterson TA, Hanna M, Watkins S, Gibbs EM, Calle RA, Steppan CM. Pharmacological inhibition to examine the role of DGAT1 in dietary lipid absorption in rodents and humans. Am J Physiol Gastrointest Liver Physiol. 2013 Jun 1;304(11):G958-69. doi: 10.1152/ajpgi.00384.2012. Epub 2013 Apr 4. PubMed PMID: 23558010.
3: Lee KR, Choi SH, Song JS, Seo H, Chae YJ, Cho HE, Ahn JH, Ahn SH, Bae MA. Determination of PF-04620110, a novel inhibitor of diacylglycerol acyltransferase-1, in rat plasma using liquid chromatography-tandem mass spectrometry and its application in pharmacokinetic studies. Biomed Chromatogr. 2013 Jul;27(7):846-52. doi: 10.1002/bmc.2869. Epub 2013 Feb 19. PubMed PMID: 23420715.
4: Dow RL, Andrews M, Aspnes GE, Balan G, Michael Gibbs E, Guzman-Perez A, Karki K, Laperle JL, Li JC, Litchfield J, Munchhof MJ, Perreault C, Patel L. Design and synthesis of potent, orally-active DGAT-1 inhibitors containing a dioxino[2,3-d]pyrimidine core. Bioorg Med Chem Lett. 2011 Oct 15;21(20):6122-5. doi: 10.1016/j.bmcl.2011.08.028. Epub 2011 Aug 12. PubMed PMID: 21908190.
5: Dow RL, Li JC, Pence MP, Gibbs EM, LaPerle JL, Litchfield J, Piotrowski DW, Munchhof MJ, Manion TB, Zavadoski WJ, Walker GS, McPherson RK, Tapley S, Sugarman E, Guzman-Perez A, DaSilva-Jardine P. Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1. ACS Med Chem Lett. 2011 Mar 18;2(5):407-12. doi: 10.1021/ml200051p. eCollection 2011 May 12. PubMed PMID: 24900321; PubMed Central PMCID: PMC4018057.
6: Macauley D. American Chemical Society-239th national meeting--Investigating new therapeutic candidates: part 1. 21-25 March 2010, San Francisco, CA, USA. IDrugs. 2010 May;13(5):289-91. PubMed PMID: 20432180.

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